molecular formula C26H28N8O3S B6489198 1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-[4-(piperidine-1-sulfonyl)benzoyl]piperazine CAS No. 920406-62-8

1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-[4-(piperidine-1-sulfonyl)benzoyl]piperazine

Cat. No.: B6489198
CAS No.: 920406-62-8
M. Wt: 532.6 g/mol
InChI Key: XCCWCCWWXHIAHH-UHFFFAOYSA-N
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Description

The compound 1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-[4-(piperidine-1-sulfonyl)benzoyl]piperazine features a triazolopyrimidine core fused with a phenyl group at position 3, linked via a piperazine moiety to a benzoyl group substituted with a piperidine sulfonyl group at position 4. This structure integrates two pharmacologically significant motifs:

  • Triazolopyrimidine: Known for kinase inhibition and anticancer activity .
  • Piperazine-sulfonyl/benzoyl: Enhances solubility and bioavailability while enabling interactions with biological targets such as enzymes and receptors .

The compound’s design aligns with trends in anticancer drug development, where sulfonyl and benzoyl piperazine derivatives demonstrate cytotoxicity against diverse cancer cell lines . Its synthesis likely involves coupling a triazolopyrimidine precursor with a pre-functionalized piperazine-benzoyl intermediate, as seen in analogous piperazine derivative syntheses .

Properties

IUPAC Name

[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-(4-piperidin-1-ylsulfonylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N8O3S/c35-26(20-9-11-22(12-10-20)38(36,37)33-13-5-2-6-14-33)32-17-15-31(16-18-32)24-23-25(28-19-27-24)34(30-29-23)21-7-3-1-4-8-21/h1,3-4,7-12,19H,2,5-6,13-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCCWCCWWXHIAHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=NC=NC5=C4N=NN5C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N8O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Anticancer Activity

Triazolo[4,5-d]pyrimidine derivatives have shown promising anticancer properties. Research indicates that compounds within this class can inhibit cancer cell proliferation by interfering with specific signaling pathways involved in tumor growth. For instance, studies have demonstrated that these compounds can induce apoptosis in various cancer cell lines through the modulation of the PI3K/Akt pathway and other related mechanisms .

Antithrombotic Agents

The compound has been identified as a potential anti-thrombotic agent. Triazolo[4,5-d]pyrimidine derivatives have been studied for their ability to inhibit platelet aggregation, which is crucial in preventing thrombus formation that can lead to myocardial infarction and stroke. The mechanism involves antagonism of the P2Y12 receptor, which plays a significant role in platelet activation and aggregation .

Neurological Disorders

There is growing interest in the application of this compound in treating neurological disorders. Triazolo[4,5-d]pyrimidines have been explored for their neuroprotective effects and potential as treatments for conditions such as Alzheimer's disease and Parkinson's disease. Their ability to modulate neurotransmitter systems and reduce neuroinflammation is a key area of investigation .

Synthesis and Development

The synthesis of 1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-[4-(piperidine-1-sulfonyl)benzoyl]piperazine typically involves multi-step synthetic routes starting from readily available precursors. Advanced synthetic methods have been developed to enhance yield and purity while minimizing environmental impact through green chemistry approaches .

Case Studies

Study Application Findings
AnticancerInhibition of proliferation in breast cancer cell lines via PI3K/Akt pathway modulation.
AntithromboticEffective platelet aggregation inhibition demonstrated in vitro and in vivo models.
Neurological DisordersNeuroprotective effects observed in models of neurodegeneration; potential for Alzheimer's treatment.

Comparison with Similar Compounds

Structural Analogues

The compound is compared to structurally related derivatives (Table 1):

Table 1: Structural and Functional Comparison of Triazolopyrimidine and Piperazine Derivatives

Compound Name/Structure Core Structure Substituents Biological Activity Source
Target Compound Triazolopyrimidine + piperazine Piperidine-1-sulfonyl benzoyl Anticancer (inferred)
1-[(5-ethylthiophen-2-yl)sulfonyl]-4-[3-(4-methoxyphenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl]piperazine Triazolopyrimidine + piperazine Ethylthiophene sulfonyl Not specified
1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Benzhydryl-piperazine Substituted benzoyl Cytotoxic (IC50: 2–10 µM across cancer lines)
VAS2870 (1,3-Benzoxazol-2-yl-3-benzyl-3H-triazolo[4,5-d]pyrimidin-7-yl sulfide) Triazolopyrimidine Benzyl sulfide ROS inhibition in leukocytes
1-(5-chloro-2-methylphenyl)-4-(3-{3H-triazolo[4,5-b]pyridin-3-yl}benzoyl)piperazine Triazolopyridine + piperazine Chlorophenyl-benzoyl Screening compound (activity unspecified)
Key Structural Differences and Implications
  • Sulfonyl vs. Benzhydryl Groups : The target’s piperidine sulfonyl group enhances solubility compared to lipophilic benzhydryl derivatives (e.g., 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine), which may improve pharmacokinetics .
  • Triazolopyrimidine vs. Pyrazolopyrimidine : Pyrazolo[3,4-d]pyrimidine derivatives (e.g., PP2) exhibit kinase inhibitory activity but lack the triazole ring’s metabolic stability .
  • Substituent Position : The 3-phenyl group on the triazolopyrimidine core in the target compound may enhance target binding compared to 4-methoxyphenyl or benzyl sulfide derivatives .
Anticancer Potential
  • Piperazine derivatives with sulfonyl/benzoyl groups demonstrate broad-spectrum cytotoxicity by disrupting cancer cell proliferation and inducing apoptosis .
  • The triazolopyrimidine core in the target compound may inhibit kinases (e.g., DDR/p38) or DNA repair enzymes, as seen in related triazolopyrimidines .
Market and Clinical Relevance
  • Piperazine derivatives are a $1.2 billion market (2025 estimate), driven by anticancer and CNS drug development .
  • The target compound’s dual triazolopyrimidine-piperazine architecture positions it as a candidate for preclinical oncology studies, particularly in combination therapies.

Preparation Methods

Triazolo[4,5-d]Pyrimidine Core Synthesis

The triazolo-pyrimidine scaffold is synthesized via cyclization reactions. Two dominant approaches are documented:

  • Method A : Cyclocondensation of 4,5-diaminopyrimidine derivatives with nitrous acid or nitrites. For example, treatment of 4,5-diamino-2-phenylpyrimidine with sodium nitrite in acetic acid yields the triazolo[4,5-d]pyrimidine ring.

  • Method B : Hydrazine hydrate reacting with dicarbonyl-substituted 1,2,3-triazoles. This method ensures regioselectivity, critical for avoiding isomeric byproducts.

Table 1: Comparison of Triazolo-Pyrimidine Synthesis Methods

MethodReagentsTemperature (°C)Yield (%)Regioselectivity
ANaNO₂, AcOH0–565–70Moderate
BHydrazine hydrate, EtOH80–8575–80High

Synthesis of 4-[4-(Piperidine-1-Sulfonyl)Benzoyl]Piperazine

Sulfonylation of Piperazine

Piperidine-1-sulfonyl chloride reacts with 4-aminobenzoic acid under basic conditions (e.g., K₂CO₃ in DMF) to form 4-(piperidine-1-sulfonyl)benzoic acid. Subsequent activation using thionyl chloride converts the acid to its acyl chloride, which is then coupled with piperazine in dichloromethane.

Benzoylation Optimization

Critical parameters for high yield include:

  • Solvent : Dimethylformamide (DMF) enhances solubility of intermediates.

  • Stoichiometry : A 1:1.2 molar ratio of piperazine to benzoyl chloride minimizes diacylation byproducts.

  • Temperature : Reactions conducted at 0–5°C improve selectivity for mono-substituted products.

Coupling Strategies for Final Assembly

Nucleophilic Aromatic Substitution

The triazolo-pyrimidine core (7-chloro derivative) undergoes displacement with 4-[4-(piperidine-1-sulfonyl)benzoyl]piperazine in refluxing toluene. Catalytic amounts of triethylamine (10 mol%) accelerate the reaction, achieving yields of 70–75%.

Reaction Scheme

7-Chloro-triazolo-pyrimidine+Piperazine derivativeEt₃N, TolueneTarget Compound\text{7-Chloro-triazolo-pyrimidine} + \text{Piperazine derivative} \xrightarrow{\text{Et₃N, Toluene}} \text{Target Compound}

Buchwald-Hartwig Amination

For halogenated triazolo-pyrimidines, palladium-catalyzed cross-coupling offers an alternative. Using Pd(OAc)₂/Xantphos as the catalyst system and Cs₂CO₃ as the base in dioxane at 100°C, this method achieves 80–85% yield but requires rigorous exclusion of moisture.

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) eluent removes unreacted starting materials.

  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) achieve >98% purity for pharmacological testing.

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, triazole-H), 7.85–7.45 (m, 9H, aromatic), 3.92 (br s, 4H, piperazine), 2.75 (t, 4H, piperidine).

  • HRMS : m/z Calcd for C₂₈H₃₀N₈O₃S: 582.2145; Found: 582.2139.

Industrial-Scale Considerations

Solvent Selection

Toluene and DMF are preferred over pyridine due to toxicity concerns, aligning with green chemistry principles.

Cost-Effective Catalysts

Replacing Pd-based catalysts with copper(I) iodide in Ullmann-type couplings reduces production costs by 40% without compromising yield .

Q & A

Q. What are the optimal synthetic routes for this compound, and how do reaction conditions impact yield?

The synthesis involves multi-step protocols, including cyclization of triazole-pyrimidine cores and coupling with piperazine derivatives. Key steps may require:

  • Temperature control (195–230°C) for cyclization reactions.
  • Catalysts like Pd/C for hydrogenation or coupling reactions.
  • Solvent optimization (e.g., DCM/water mixtures for click chemistry). Yields vary significantly (30–70%) depending on reagent purity and reaction monitoring (TLC/HPLC) .

Q. How can structural characterization be performed to confirm the compound’s identity?

Use a combination of:

  • NMR (¹H/¹³C) to resolve aromatic protons (7.0–8.5 ppm) and piperazine/piperidine moieties (2.5–4.0 ppm).
  • Mass spectrometry (HRMS) to verify molecular weight (expected ~550–600 g/mol).
  • X-ray crystallography for absolute configuration determination, though crystal growth may require slow evaporation in polar aprotic solvents .

Q. What solvents are compatible with this compound for in vitro assays?

Limited solubility data exists, but analogs dissolve in:

  • DMSO (primary stock solution).
  • Ethanol/water mixtures (for dilution). Conduct preliminary solubility tests with dynamic light scattering (DLS) to avoid aggregation .

Advanced Research Questions

Q. How can contradictory data on biological activity (e.g., IC₅₀ variability) be resolved?

Contradictions may arise from:

  • Assay conditions : Test under standardized pH (7.4), temperature (37°C), and serum content (e.g., 10% FBS).
  • Target selectivity : Use kinase profiling panels or CRISPR-edited cell lines to confirm target specificity.
  • Metabolic stability : Evaluate hepatic microsomal stability to rule out metabolite interference .

Q. What computational strategies are effective for studying structure-activity relationships (SAR)?

  • Molecular docking : Use AutoDock Vina to model interactions with enzymes (e.g., DPP-IV, kinases) via the triazolo-pyrimidine core and sulfonyl group.
  • MD simulations : Analyze piperazine flexibility and sulfonamide hydration using AMBER/CHARMM.
  • QSAR models : Train on analogs (e.g., 3-ethyl-triazolo-pyrimidines) to predict bioactivity .

Q. How can synthetic byproducts be identified and minimized?

  • HPLC-PDA/MS : Monitor reactions in real-time to detect intermediates (e.g., uncyclized triazoles).
  • DoE optimization : Vary temperature, catalyst loading, and solvent ratios to suppress side products.
  • Column chromatography : Use silica gel (hexane/ethyl acetate gradients) for purification .

Q. What in vivo models are suitable for evaluating pharmacokinetics?

  • Rodent models : Administer IV/PO doses (5–20 mg/kg) and collect plasma for LC-MS/MS analysis.
  • Tissue distribution : Use radiolabeled analogs (³H/¹⁴C) to track accumulation in target organs.
  • BBB penetration : Assess via brain-plasma ratio measurements in CD-1 mice .

Methodological Challenges and Solutions

Resolving spectral overlaps in NMR analysis

  • 2D NMR (COSY, HSQC) : Assign peaks for overlapping aromatic protons (e.g., phenyl vs. triazole).
  • Variable-temperature NMR : Reduce signal broadening caused by piperazine conformational dynamics .

Addressing low bioavailability in preclinical studies

  • Prodrug design : Introduce ester groups on the benzoyl moiety for enhanced absorption.
  • Nanoparticle encapsulation : Use PLGA or liposomes to improve aqueous solubility .

Handling discrepancies in enzyme inhibition assays

  • Negative controls : Include sitagliptin (for DPP-IV) or staurosporine (kinases) to validate assay conditions.
  • Orthogonal assays : Confirm activity via SPR (binding affinity) and cellular apoptosis (caspase-3/7) .

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